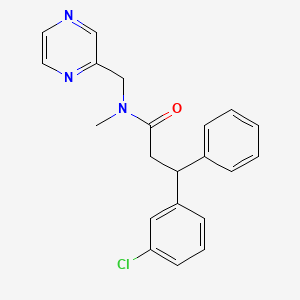![molecular formula C15H25NO3S B6042118 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B6042118.png)
7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one is a bicyclic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as DMHP, and it has been found to have a number of interesting properties that make it a promising candidate for further research.
作用机制
The mechanism of action of DMHP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, DMHP has been found to interact with the dopamine and serotonin systems, which are both involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMHP has been found to have a number of interesting biochemical and physiological effects. For example, studies have shown that DMHP can increase the release of dopamine and serotonin in the brain, which can lead to improvements in mood and behavior. Additionally, DMHP has been found to have antioxidant properties, which may help to protect against certain types of cellular damage.
实验室实验的优点和局限性
One of the main advantages of using DMHP in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, DMHP has been found to be effective in a number of different experimental settings, which makes it a versatile tool for researchers. However, one limitation of using DMHP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on DMHP. One area of interest is in the development of new therapeutic applications for this compound. For example, researchers may explore the use of DMHP in the treatment of other neurological disorders, such as multiple sclerosis or Huntington's disease. Additionally, there may be opportunities to explore the use of DMHP in other areas of medicine, such as cancer treatment or pain management.
Conclusion:
In conclusion, DMHP is a promising compound that has been studied extensively for its potential therapeutic applications. While its mechanism of action is not fully understood, DMHP has been found to have a number of interesting properties that make it a valuable tool for researchers. As future research continues to explore the potential applications of DMHP, it is likely that this compound will continue to play an important role in the development of new treatments for a wide range of medical conditions.
合成方法
The synthesis of DMHP is a complex process that involves a number of steps. One of the most common methods for synthesizing this compound is through the use of a multistep reaction that involves the use of a number of different reagents and catalysts. This method has been widely used in the laboratory setting, and it has been found to be effective in producing high-quality DMHP.
科学研究应用
DMHP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders. Studies have shown that DMHP has a number of interesting properties that make it a potential candidate for treating conditions such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
7,7-dimethyl-1-(piperidin-1-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-14(2)12-6-7-15(14,13(17)10-12)11-20(18,19)16-8-4-3-5-9-16/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDQDRSMYNLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}cyclohexanecarboxamide](/img/structure/B6042041.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042063.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
![(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6042071.png)
![N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B6042099.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6042111.png)
![(3R*,4R*)-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6042122.png)
![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(1-methyl-1H-pyrazol-4-yl)propyl]urea](/img/structure/B6042146.png)